molecular formula C18H15F2N3O2 B2721348 N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251569-75-1

N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2721348
CAS No.: 1251569-75-1
M. Wt: 343.334
InChI Key: XVNYNGZDPWVJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide group at position 3 and a 3,4-difluorophenyl substituent on the amide nitrogen. The 1-ethyl and 7-methyl groups on the naphthyridine core are structural features shared with nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), a first-generation quinolone antibacterial agent .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-3-23-9-13(16(24)12-6-4-10(2)21-17(12)23)18(25)22-11-5-7-14(19)15(20)8-11/h4-9H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNYNGZDPWVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The naphthyridine moiety provides a rigid framework conducive to biological interactions.
  • Substituents : The presence of a 3,4-difluorophenyl group enhances lipophilicity and may influence receptor binding.

The molecular formula is C15H15F2N3OC_{15}H_{15}F_2N_3O with a molecular weight of approximately 295.30 g/mol.

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound may be effective as an antibacterial agent, particularly against Gram-positive bacteria.

Antitumor Activity

Studies have demonstrated that naphthyridine derivatives possess antitumor properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)6.8
A549 (lung cancer)7.5

The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Neuropharmacological Effects

Recent research has highlighted the potential neuropharmacological effects of this compound. It acts as a positive allosteric modulator at the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

In vitro studies showed that:

  • Modulation Effect : The compound enhances acetylcholine-induced currents in oocytes expressing human α7 nAChRs.
Concentration (µM) Max Modulation (%)
1150
10300

This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various naphthyridine derivatives including the compound demonstrated its effectiveness against resistant strains of bacteria, particularly Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing activity.

Case Study 2: Antitumor Properties

In a preclinical trial assessing the antitumor effects of this compound on human tumor xenografts in mice, significant tumor reduction was observed compared to control groups. The compound was administered at varying doses over two weeks, showing dose-dependent efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 1,8-naphthyridine scaffold is common among antibacterial and enzyme-inhibiting agents. Key structural variations in analogues include:

Compound Name Substituents (Position) Key Modifications Biological Activity Reference
Nalidixic acid 3-carboxylic acid, 1-ethyl, 7-methyl Prototype quinolone Antibacterial (DNA gyrase inhibition)
Compound 2k N-(3,5-dichloropyridin-4-yl), 1-(4-fluorobenzyl) Dichloropyridine and fluorobenzyl groups Not explicitly stated (structural analogue)
Compound 5e N-(5-chloro-2-oxoindolin-3-ylidene hydrazinyl) Indole-hydrazine hybrid iNOS/COX-2 inhibition
Compound 5a4 N-(4-chlorophenyl), 1-(4-chlorobenzyl) Bis-chlorinated aromatic groups Structural analogue
Compound 33 3-carboxylic acid, 7-piperazinyl Piperazine and trifluoromethylphenyl groups Structural analogue
Target Compound N-(3,4-difluorophenyl), 1-ethyl, 7-methyl Difluorophenyl carboxamide Presumed enzyme inhibition or antibacterial (based on structural similarity) -

Physicochemical Properties

  • Synthetic Yields :

    • Carboxamide derivatives (e.g., 2k, 2l) show yields ranging from 7% to 88%, indicating sensitivity to substituent steric/electronic effects .

Preparation Methods

Structural Overview and Properties

N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the naphthyridine class of heterocyclic compounds, consisting of a 1,8-naphthyridine core with specific substitutions: an ethyl group at position 1, a methyl group at position 7, a carbonyl group at position 4, and a 3,4-difluorophenyl carboxamide functionality at position 3. Understanding these structural features is essential for developing effective synthetic routes.

General Synthetic Approaches for the 1,8-Naphthyridine Core

Starting Materials and Reagents

The synthesis of 1,8-naphthyridine derivatives typically begins with readily available pyridine precursors. For the target compound, the most common starting materials include:

  • 2-Aminopyridine derivatives
  • 3-Oxo-butyraldehyde dimethyl acetal
  • 2,6-Diaminopyridine
  • Appropriate carboxylic acid esters

Core Structure Formation

The core 1,8-naphthyridine structure is typically constructed through condensation reactions. A widely employed method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal to form 2-amino-7-methyl-1,8-naphthyridine, a key intermediate in the synthesis pathway. This approach provides the basic scaffold with a methyl group at position 7, which is already present in our target compound.

2,6-Diaminopyridine + 3-oxo-butyraldehyde dimethyl acetal → 2-amino-7-methyl-1,8-naphthyridine

Step-wise Synthesis of the Target Compound

Preparation of 7-Methyl-1,8-naphthyridine Intermediate

The synthesis begins with the formation of 2-amino-7-methyl-1,8-naphthyridine (1). This intermediate can be subsequently functionalized to introduce the ethyl group at the N-1 position. The acetylation of 2-amino-7-methyl-1,8-naphthyridine can be carried out using distilled acetic anhydride:

2-amino-7-methyl-1,8-naphthyridine (1) + acetic anhydride → 2-acetylamino-7-methyl-1,8-naphthyridine (2)

The reaction is typically performed at 80°C overnight with constant stirring. After completion, excess acetic anhydride is removed under vacuum, and the product is isolated by filtration after treatment with diethyl ether. The solid is washed with NaHCO₃ solution, dried, and crystallized from chloroform-methanol to afford 2-acetylamino-7-methyl-1,8-naphthyridine with yields typically around 87%.

N-1 Ethylation Procedure

The N-1 ethylation of the naphthyridine core is a critical step in the synthesis. Based on analogous procedures for related compounds, this can be achieved through alkylation with ethyl halides (preferably ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in DMF or DMSO. The reaction typically requires moderate heating (50-70°C) for several hours.

Carboxylic Acid Ester Formation

For the introduction of the carboxylic acid functionality at position 3, ethyl ester intermediates are commonly employed. Drawing from procedures used for similar compounds, the reaction can be performed using ethyl acetoacetate derivatives or ethyl orthoesters under basic conditions. This positions the carboxylic acid group appropriately for subsequent amide formation.

Oxidation of Methyl Group at C-7 (If Required)

If structural modifications at the C-7 methyl group are needed, controlled oxidation can be performed using selenium dioxide in dioxane. The reaction conditions typically include:

  • Selenium dioxide (1.0 equiv)
  • Dioxane (solvent)
  • 2-3 drops of water
  • Temperature: 50-55°C
  • Reaction time: 4 hours

After completion, the hot solution is filtered through Celite, and the solvent is removed by short path distillation. The residue is extracted with chloroform, washed with water, and purified by column chromatography.

Carboxamide Formation with 3,4-Difluorophenyl Group

Preparation of the Carboxylic Acid Intermediate

The carboxylic acid intermediate is generated through the hydrolysis of the corresponding ester. This hydrolysis can be performed using:

  • Aqueous sodium hydroxide (1N)
  • Methanol/THF as co-solvent
  • Room temperature, overnight stirring

The reaction mixture is then neutralized with acetic acid, and the product is extracted with an appropriate organic solvent system (typically 5% methanol in chloroform).

Amide Coupling Reaction

The formation of the amide bond between the carboxylic acid intermediate and 3,4-difluoroaniline represents a key step in the synthesis. Based on procedures for similar compounds, several coupling methods can be employed:

Carbodiimide-Mediated Coupling

This method typically involves:

  • EDC·HCl or DCC (1.2-1.5 equiv)
  • HOBt (1.0-1.2 equiv)
  • 3,4-Difluoroaniline (1.0-1.1 equiv)
  • DIPEA or triethylamine (2.0-3.0 equiv)
  • DMF or DCM as solvent
  • Room temperature, 12-24 hours
Acid Chloride Formation and Amidation

An alternative approach involves:

  • Formation of acid chloride using thionyl chloride or oxalyl chloride
  • Addition of 3,4-difluoroaniline in the presence of a base (pyridine or triethylamine)
  • DCM as solvent
  • 0°C to room temperature, 2-6 hours

From the analysis of related compounds in the literature, the carbodiimide method generally provides higher yields (75-90%) and fewer side products.

Alternative One-Pot Synthesis Approaches

Microwave-Assisted Synthesis

Drawing from procedures applied to similar naphthyridine derivatives, a more efficient microwave-assisted synthesis can be employed:

  • Starting material: Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • 3,4-Difluoroaniline (5 equiv)
  • DMF (solvent)
  • Microwave irradiation: 140°C, 2 hours

This one-pot approach can significantly reduce reaction time while maintaining good yields (typically 70-80%).

Table of Comparative Reaction Conditions

Synthetic Approach Reagents Temperature Time Yield Range Advantages Limitations
Step-wise Synthesis Multiple reagents across steps Variable Days 40-60% overall High purity Time-consuming
Carbodiimide Coupling EDC·HCl, HOBt, DIPEA Room temp 12-24h 75-90% (coupling) Mild conditions Cost of reagents
Acid Chloride Method SOCl₂/oxalyl chloride, base 0°C to RT 2-6h 65-80% (coupling) Rapid reaction Side reactions
Microwave-Assisted 3,4-Difluoroaniline, DMF 140°C 2h 70-80% Time-efficient Equipment needed

Purification and Characterization

Chromatographic Purification

The crude product is typically purified by column chromatography using:

  • Silica gel as stationary phase
  • Hexanes and ethyl acetate gradient as mobile phase
  • Optional: CombiFlash systems for automated purification

For higher purity requirements, HPLC purification can be employed using appropriate reverse-phase columns.

Crystallization Techniques

Secondary purification through crystallization can be achieved using:

  • Chloroform/methanol mixtures
  • Ethyl acetate/hexane systems
  • Diethyl ether precipitation

These methods typically yield the target compound with >98% purity as confirmed by HPLC analysis.

Scale-Up Considerations

When scaling up the synthesis of this compound, several modifications to the laboratory-scale procedures are recommended:

Reaction Parameters

  • Controlled addition rates of reagents to manage exothermic reactions
  • Extended reaction times to ensure complete conversion
  • Lower temperatures during additions to prevent side reactions
  • Improved mixing systems for homogeneity

Workup and Isolation

For industrial-scale production, continuous extraction techniques are preferable over traditional separatory funnel approaches. Centrifugation can replace filtration for solid isolation, and spray-drying or vacuum drying can be employed for solvent removal.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed through:

  • ¹H NMR (typically 400 MHz, DMSO-d₆ or CDCl₃)
  • ¹³C NMR
  • HRMS (expected [M+H]⁺ peak based on molecular formula C₁₈H₁₅F₂N₃O₂)
  • Elemental analysis
  • HPLC purity assessment (typically >98% required for research applications)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with a naphthyridine core. Key steps include:

  • Nitrosation and cyclization : Formation of the naphthyridine ring via nitrosation of aminopyridine precursors under acidic conditions (e.g., HNO₂/HCl) .
  • Substitution reactions : Introduction of the 3,4-difluorophenyl group via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide coupling agents).
  • Functionalization : Ethyl and methyl groups are added through alkylation or reductive amination. Purity is ensured via column chromatography and recrystallization .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL or ORTEP-3 to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis :
  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.7 ppm, carbonyl carbons at ~165–170 ppm) .
  • IR spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

Q. What in vitro assays are used to assess its preliminary biological activity?

  • Methodology :

  • Cytotoxicity assays : Testing against human cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays. IC₅₀ values are calculated to compare potency with controls like etoposide .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Systematic modification of substituents (e.g., replacing difluorophenyl with trifluoromethyl or chloro groups) to evaluate effects on target binding .
  • Positional isomerism : Comparing activity of 3,4-difluoro vs. 2,5-difluoro regioisomers to identify steric/electronic influences.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like DNA gyrase or topoisomerase IV .

Q. What crystallographic techniques resolve discrepancies in proposed molecular configurations?

  • Methodology :

  • High-resolution X-ray diffraction : Data collected at synchrotron facilities (λ = 0.7–1.0 Å) to resolve ambiguities in tautomeric forms or hydrogen bonding.
  • Twinned crystal refinement : Using SHELXL’s TWIN/BASF commands for challenging datasets .
  • Validation tools : R-factor analysis and Ramachandran plots to ensure geometric accuracy .

Q. How can contradictory bioactivity data between assays be resolved?

  • Methodology :

  • Assay standardization : Replicating experiments under controlled conditions (e.g., fixed cell passage numbers, serum-free media).
  • Statistical validation : Multivariate ANOVA to account for batch effects or plate-to-plate variability.
  • Mechanistic follow-up : Target engagement assays (e.g., thermal shift assays for protein binding) to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.